molecular formula C17H18N2 B3421387 Troeger's base CAS No. 21451-74-1

Troeger's base

Cat. No.: B3421387
CAS No.: 21451-74-1
M. Wt: 250.34 g/mol
InChI Key: SXPSZIHEWFTLEQ-UHFFFAOYSA-N
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Description

Troeger's base is a useful research compound. Its molecular formula is C17H18N2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.146998583 g/mol and the complexity rating of the compound is 310. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68211. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,13-dimethyl-1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene
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InChI

InChI=1S/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H3
Source PubChem
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InChI Key

SXPSZIHEWFTLEQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CC4=C(C=CC(=C4)C)N(C2)C3
Source PubChem
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Molecular Formula

C17H18N2
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DSSTOX Substance ID

DTXSID30200950
Record name Troeger's base
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Molecular Weight

250.34 g/mol
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CAS No.

529-81-7, 21451-74-1, 14645-24-0
Record name Troger base
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Record name 5,13-dimethyl-1,9-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2(7),3,5,10(15),11,13-hexaene
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Historical Context and Structural Elucidation of Tröger S Base

Initial Synthesis and Discovery (1887)

The story of Tröger's base begins in 1887 with Julius Tröger, who first synthesized the compound during his doctoral studies lu.sewikipedia.orgsysrevpharm.orgchemrevlett.comresearchgate.netchemeurope.comnih.govfrontiersin.orgacs.org. Tröger's pioneering work involved a condensation reaction between an aromatic amine, typically p-toluidine (B81030), and formaldehyde (B43269), or a formaldehyde equivalent such as dimethoxymethane (B151124) or a combination of hydrochloric acid and dimethyl sulfoxide (B87167) (DMSO), under acidic conditions lu.sewikipedia.orgsysrevpharm.orgchemrevlett.comchemeurope.comnih.govfrontiersin.org. While Tröger successfully isolated the resulting product, the precise molecular structure of his discovery remained an enigma for nearly five decades lu.sewikipedia.orgchemrevlett.comwikiwand.com. This initial lack of structural clarity meant that Tröger's original research was met with a mediocre assessment of his thesis wikiwand.com.

Elucidation of Molecular Structure (1935)

The definitive unraveling of Tröger's base's molecular structure was achieved in 1935 by M. A. Spielman lu.sewikipedia.orgsysrevpharm.orgchemrevlett.comfrontiersin.orgwikiwand.comacs.org. Spielman's work established the compound's identity as 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f] lu.seresearchgate.netdiazocine, with the molecular formula C₁₇H₁₈N₂ lu.sewikipedia.orgsysrevpharm.orgchemrevlett.comwikiwand.comnih.gov. The structure is notable for its rigid, V-shaped conformation, arising from a methylene (B1212753) bridge that links two aromatic rings, forcing them into a nearly perpendicular orientation (approximately 90 degrees relative to each other) lu.sewikipedia.orgresearchgate.netmdpi.com. This unique arrangement creates a distinct, concave aromatic cavity within the molecule lu.sewikipedia.org.

Early Applications and Characterization

Tröger's base has been described as a "fascinating molecule" due to its distinctive structural features sysrevpharm.org. A key characteristic is its chirality, stemming from two stereogenic nitrogen atoms located at the bridgeheads. These nitrogen atoms contribute to the molecule's ability to exist as stable R,R and S,S enantiomers, as the R,S configuration is sterically too strained wikipedia.orgsysrevpharm.org. The methylene bridge plays a crucial role in hindering pyramidal inversion at these nitrogen centers, thereby preserving their stereochemical integrity wikipedia.org.

The molecule's rigid, V-shaped architecture has led to its classification as a molecular tweezer, capable of forming a cavity suitable for molecular recognition wikipedia.orgresearchgate.netchemeurope.com. In its early stages of study, Tröger's base found utility in the analysis of various separation techniques lu.se. Chemically, the compound exhibits solubility in a range of organic solvents and also in strong acidic aqueous solutions due to its propensity for protonation wikipedia.org. It is worth noting that, despite its name, Tröger's base is less basic than its open-chain counterparts, a property attributed to an anomeric-type effect involving the nitrogen lone pairs researchgate.net. Early characterization of synthesized Tröger's base analogues relied on spectroscopic methods, including Fourier-transform infrared (FTIR) spectroscopy, ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) sysrevpharm.orgchemrevlett.comsioc-journal.cn.

Data Table: Fundamental Properties of Tröger's Base

PropertyValue
Chemical FormulaC₁₇H₁₈N₂
Molecular Weight250.34 g/mol
IUPAC Name2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f] lu.seresearchgate.netdiazocine
CAS Number529-81-7
AppearanceWhite solid
Structure TypeTetracyclic, bicyclic, V-shaped, chiral

Compound List

Tröger's Base

p-toluidine

Formaldehyde

Dimethoxymethane

Dimethyl Sulfoxide (DMSO)

Hydrochloric Acid (HCl)

M. A. Spielman

S. B. Larson

C. S. Wilcox

Crystallization-Induced Asymmetric Transformation

Crystallization-Induced Asymmetric Transformation (CIAT) has emerged as a significant strategy for the resolution of racemic Tröger's base derivatives, enabling access to enantiomerically pure compounds on a preparative scale. This method relies on the selective crystallization of one enantiomer from a racemic mixture, which then drives the racemization of the remaining enantiomer in solution, ultimately leading to the complete resolution of the racemate.

Research Findings: CIAT has been successfully applied to achieve gram-scale resolutions of various 2-substituted and 2,8-disubstituted Tröger's base derivatives, with reported enantiomeric ratios ranging from 99.1:0.9 to over 99.5:0.5. This technique offers a general and scalable approach for obtaining enantiopure Tröger's base compounds, including valuable bromo and iodo derivatives crucial for further synthetic modifications. For instance, the resolution of racemic Tröger's base (1) has been accomplished through the formation of diastereomeric aggregates using chiral resolving agents such as dibenzoyl-L-tartaric acid. In another study, CIAT was employed for an N-methylpyrrole analogue of Tröger's base in the absence of a chiral solvating agent.

Table 1: Crystallization-Induced Asymmetric Transformation (CIAT) for Tröger's Base Derivatives

Derivative TypeResolution MethodEnantiomeric Ratio (e.r.)Yield RangeKey FindingsReferences
2-substituted TBCIAT99.1:0.9 to >99.5:0.563-91%Scalable, gram-scale resolution
2,8-disubstituted TBCIAT99.1:0.9 to >99.5:0.563-91%General method, includes bromo/iodo derivatives
Tröger's base (1)Diastereomeric aggregate formation with dibenzoyl-L-tartaric acidNot specifiedNot specifiedSuccessful resolution
N-methylpyrrole analogue of TBCIAT (without chiral solvating agent)Not specifiedNot specifiedDemonstrated CIAT applicability

Absolute Configuration Determination

The precise determination of the absolute configuration (AC) of Tröger's base derivatives is paramount for understanding their stereochemical behavior and for their application in chiral technologies. Several sophisticated spectroscopic and diffraction-based methodologies have been employed for this purpose, often in combination with computational analysis.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) spectroscopy, a technique that measures the difference in absorption between left and right circularly polarized infrared light, is a powerful tool for probing the chirality of molecules in solution. When coupled with quantum chemical calculations, such as Density Functional Theory (DFT), VCD can provide definitive assignments of absolute configurations.

Research Findings: The application of VCD, supported by DFT calculations (e.g., B3PW91/6-31G* or B3LYP/6-31G(d,p) levels of theory), allows for the prediction and comparison of theoretical VCD spectra with experimental data, leading to the assignment of AC. In studies involving Tröger's base analogues, VCD has been instrumental. For instance, for a specific TB analogue (2), VCD, in conjunction with ECD and AXRD, provided robust confirmation of its absolute configuration. Notably, one investigation found that VCD assigned an absolute configuration opposite to that derived from electronic CD, but it was in agreement with X-ray crystallographic findings. VCD is recognized for its utility in conformational analysis and AC determination across a broad spectrum of chiral molecules.

Table 2: Absolute Configuration Determination using Vibrational Circular Dichroism (VCD)

Molecule/DerivativeSpectroscopic Method(s) UsedComputational Method(s) UsedKey Findings Regarding ACReliability Ranking (if specified)References
Tröger's Base (1)VCD, X-ray diffractionDFT (B3PW91/6-31G*)Assigned (R,R)/(S,S) to (−)/(+)-1, consistent with X-rayNot specified
Tröger's Base analogue (2)VCD, ECD, AXRDDFT (B3LYP/6-31G(d,p))Confirmed (R,R) configuration for (+)-2AXRD ≫ VCD > ECD
Tröger's base-based triangular macrocycle (3MC)VCD, ECD, ROA, DFTDFTAssigned (S,R,R) and (R,S,S) configurationsNot specified

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy, which probes electronic transitions in chiral molecules, is another vital chiroptical technique employed for absolute configuration determination. Similar to VCD, ECD data is frequently interpreted with the aid of quantum chemical calculations, particularly DFT, to correlate experimental spectra with predicted electronic transitions and molecular orbital properties.

Research Findings: The comparison of experimental ECD spectra with quantum chemically calculated spectra is a standard approach for assigning the absolute configuration of Tröger's base derivatives. For a TB analogue (2), ECD, alongside VCD and AXRD, contributed to establishing its (R,R) configuration. While ECD can provide strong evidence, its application is generally limited to molecules possessing chromophores that absorb in the visible or near-ultraviolet regions. In some comparative studies, ECD was found to be less reliable than VCD or AXRD when used in synergy with other methods for AC determination. ECD experiments have also confirmed the enantiomeric relationship between macrocyclic TB derivatives by exhibiting mirror-image spectra.

Anomalous X-ray Diffraction (AXRD)

Anomalous X-ray Diffraction (AXRD) is a definitive method for determining the absolute configuration of chiral compounds when suitable single crystals can be obtained. This technique leverages the phenomenon of anomalous scattering, where X-ray photons interact inelastically with electrons, causing a phase shift in the scattered wave. This effect is dependent on the wavelength of the X-rays and the atomic number of the scattering atom.

Research Findings: AXRD is particularly powerful because it can directly provide the absolute stereochemistry without relying on comparisons with calculated spectra or known chiral standards, provided the crystal belongs to a non-centrosymmetric space group. While historically, the presence of heavier atoms (e.g., sulfur, bromine) was necessary to generate a sufficient anomalous signal, advancements in detectors and X-ray sources, coupled with refined analytical methods, now permit AC determination even when oxygen is the heaviest atom in the molecule. For Tröger's base derivatives, AXRD has provided unambiguous confirmation of configurations assigned through spectroscopic methods. For example, the absolute configuration of a TB analogue (2) was determined by AXRD in a chiral space group P212121 using Cu-Kα radiation, yielding a low Flack parameter of -0.06(3), which strongly supported the spectroscopic assignments. In one assessment, AXRD was ranked as the most reliable method for AC determination (AXRD ≫ VCD > ECD). Furthermore, X-ray diffraction analysis of diastereoisomeric salts of Tröger's base has also been employed to confirm absolute configurations.

Table 3: Absolute Configuration Determination using Anomalous X-ray Diffraction (AXRD)

Molecule/DerivativeCrystal Space GroupX-ray SourceFlack ParameterKey Findings Regarding ACReliability Ranking (if specified)References
Tröger's Base analogue (2)P212121Cu-Kα-0.06(3)Unambiguously confirmed spectroscopic resultsAXRD ≫ VCD > ECD
Tröger's Base (1)Not specifiedNot specifiedNot specifiedConfirmed by X-ray analysis of a saltNot specified
Bis-ortho-methyl-bis-meta-bromo TB (2)Not specifiedNot specifiedNot specifiedDetermined by X-ray diffractionNot specified
4,10-di-substituted Tröger's base derivativesNot specifiedNot specifiedNot specifiedDetermined by X-ray diffractionNot specified

Compound List:

Tröger's base (TB)

Tröger's base analogue (2)

2,8-diboronic acid ester 6

3,9-dibromo-substituted derivative 5

(+)-2

(-)-2

(R,R)-2

(S,S)-2

(5S,11S)-(−)-2

(5S,11S)-(+)-1

bis-ortho-methyl-bis-meta-bromo Tröger base (TB) 2

bis-ortho-methyl TB 3

4,10-di-substituted Tröger's base derivatives

(–)-4

(5S,11S)-4

(5R,11R)-4

Tröger's base-based triangular macrocycle (3MC)

(+)-(S,R,R)-3MC

(−)-(R,S,S)-3MC

2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f]diazocine (Tröger's base 1)

4-toluidine

paraformaldehyde

dibenzoyl-L-tartaric acid (DBTA)

di-O,O´-p-toluoyl tartaric acid (DTTA)

1,1´-bi-naphthyl phosphoric acid

2,8-dibromo-6H,12H-5,11-methanodibenzo[b,f]diazocine (2)

2-bromo-8-(trimethylsilyl)-6H,12H-5,11-methanodibenzo[b,f]diazocine (6b)

4-amino-3-(1-hydroxyethyl)-N-alkyl-1,8-naphthal-imides

3-nitro-4-alkylamino-1,8-naphthalimides

3-bromo-4-alkylamino-1,8-naphthalimides

1,7-dibromo-substituted derivative 3

2,8-dibromo-substituted derivative 4

2,8-diiodo-substituted derivative 5

3,9-diiodo-substituted derivative 6

4,10-dibromo-substituted derivative 7

singly debrominated analogue 8

2,8-diamino-substituted derivative 9

dinitrile 1

3,9-dihalide precursors 6

2,8-disubstituted Tröger's base derivatives

2-substituted Tröger's base derivatives

bromo and iodo derivatives of Tröger's base

N-methylpyrrole analogue of Tröger's base

5-benzyl-2,8-dimethyl-6 H,12 H-5,11-methanodibenzo[b,f]diazozinium bromide

4-amino-1,8-naphthalimide (B156640) supramolecular clefts

2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f]diazocine (TB 1)

2,8-disubstituted analogues of Tröger's base (4a-f)

asymmetric analogues of Tröger's base (6a-g)

7a-c

1,3-disubstituted-tetrahydro-β-carbolines

Tröger's base analogues with nitrogen stereocenters

NTB (8H,16H-7,15-methanodinaphtho[2,1-b][2′,1′-f]-diazocine)

4a-c·Cl–

4b·Cl–

4c·Cl–

5

6

19

20

20a

20b2. Stereochemical Investigations of Tröger's Base

Tröger's base (TB) is a rigid, C2-symmetric chiral molecule characterized by a V-shaped conformation arising from the fusion of a methanodiazocine bicycle with two benzene (B151609) groups. The methylene bridge connecting the nitrogen atoms of the diazocine bicycle prevents nitrogen inversion, thus rendering the two tertiary amine nitrogen atoms stereogenic centers. Consequently, Tröger's base exists as a pair of enantiomers, typically designated as (R,R) and (S,S) configurations, while the (R,S) diastereomer is too strained to form. The study of these stereochemical properties is crucial for understanding its behavior and applications in fields such as supramolecular chemistry, molecular recognition, and asymmetric catalysis.

Stereochemical Investigations of Tröger S Base

Resolution of Enantiomers

Crystallization-Induced Asymmetric Transformation

Crystallization-Induced Asymmetric Transformation (CIAT) has emerged as a significant strategy for the resolution of racemic Tröger's base derivatives, enabling access to enantiomerically pure compounds on a preparative scale. This method relies on the selective crystallization of one enantiomer from a racemic mixture, which then drives the racemization of the remaining enantiomer in solution, ultimately leading to the complete resolution of the racemate.

Research Findings: CIAT has been successfully applied to achieve gram-scale resolutions of various 2-substituted and 2,8-disubstituted Tröger's base derivatives, with reported enantiomeric ratios ranging from 99.1:0.9 to over 99.5:0.5. This technique offers a general and scalable approach for obtaining enantiopure Tröger's base compounds, including valuable bromo and iodo derivatives crucial for further synthetic modifications. For instance, the resolution of racemic Tröger's base (1) has been accomplished through the formation of diastereomeric aggregates using chiral resolving agents such as dibenzoyl-L-tartaric acid. In another study, CIAT was employed for an N-methylpyrrole analogue of Tröger's base in the absence of a chiral solvating agent.

Table 1: Crystallization-Induced Asymmetric Transformation (CIAT) for Tröger's Base Derivatives

Derivative TypeResolution MethodEnantiomeric Ratio (e.r.)Yield RangeKey FindingsReferences
2-substituted TBCIAT99.1:0.9 to >99.5:0.563-91%Scalable, gram-scale resolution
2,8-disubstituted TBCIAT99.1:0.9 to >99.5:0.563-91%General method, includes bromo/iodo derivatives
Tröger's base (1)Diastereomeric aggregate formation with dibenzoyl-L-tartaric acidNot specifiedNot specifiedSuccessful resolution
N-methylpyrrole analogue of TBCIAT (without chiral solvating agent)Not specifiedNot specifiedDemonstrated CIAT applicability

Absolute Configuration Determination

The precise determination of the absolute configuration (AC) of Tröger's base derivatives is paramount for understanding their stereochemical behavior and for their application in chiral technologies. Several sophisticated spectroscopic and diffraction-based methodologies have been employed for this purpose, often in combination with computational analysis.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) spectroscopy, a technique that measures the difference in absorption between left and right circularly polarized infrared light, is a powerful tool for probing the chirality of molecules in solution. When coupled with quantum chemical calculations, such as Density Functional Theory (DFT), VCD can provide definitive assignments of absolute configurations.

Research Findings: The application of VCD, supported by DFT calculations (e.g., B3PW91/6-31G* or B3LYP/6-31G(d,p) levels of theory), allows for the prediction and comparison of theoretical VCD spectra with experimental data, leading to the assignment of AC. In studies involving Tröger's base analogues, VCD has been instrumental. For instance, for a specific TB analogue (2), VCD, in conjunction with ECD and AXRD, provided robust confirmation of its absolute configuration. Notably, one investigation found that VCD assigned an absolute configuration opposite to that derived from electronic CD, but it was in agreement with X-ray crystallographic findings. VCD is recognized for its utility in conformational analysis and AC determination across a broad spectrum of chiral molecules.

Table 2: Absolute Configuration Determination using Vibrational Circular Dichroism (VCD)

Molecule/DerivativeSpectroscopic Method(s) UsedComputational Method(s) UsedKey Findings Regarding ACReliability Ranking (if specified)References
Tröger's Base (1)VCD, X-ray diffractionDFT (B3PW91/6-31G*)Assigned (R,R)/(S,S) to (−)/(+)-1, consistent with X-rayNot specified
Tröger's Base analogue (2)VCD, ECD, AXRDDFT (B3LYP/6-31G(d,p))Confirmed (R,R) configuration for (+)-2AXRD ≫ VCD > ECD
Tröger's base-based triangular macrocycle (3MC)VCD, ECD, ROA, DFTDFTAssigned (S,R,R) and (R,S,S) configurationsNot specified

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy, which probes electronic transitions in chiral molecules, is another vital chiroptical technique employed for absolute configuration determination. Similar to VCD, ECD data is frequently interpreted with the aid of quantum chemical calculations, particularly DFT, to correlate experimental spectra with predicted electronic transitions and molecular orbital properties.

Research Findings: The comparison of experimental ECD spectra with quantum chemically calculated spectra is a standard approach for assigning the absolute configuration of Tröger's base derivatives. For a TB analogue (2), ECD, alongside VCD and AXRD, contributed to establishing its (R,R) configuration. While ECD can provide strong evidence, its application is generally limited to molecules possessing chromophores that absorb in the visible or near-ultraviolet regions. In some comparative studies, ECD was found to be less reliable than VCD or AXRD when used in synergy with other methods for AC determination. ECD experiments have also confirmed the enantiomeric relationship between macrocyclic TB derivatives by exhibiting mirror-image spectra.

Anomalous X-ray Diffraction (AXRD)

Anomalous X-ray Diffraction (AXRD) is a definitive method for determining the absolute configuration of chiral compounds when suitable single crystals can be obtained. This technique leverages the phenomenon of anomalous scattering, where X-ray photons interact inelastically with electrons, causing a phase shift in the scattered wave. This effect is dependent on the wavelength of the X-rays and the atomic number of the scattering atom.

Research Findings: AXRD is particularly powerful because it can directly provide the absolute stereochemistry without relying on comparisons with calculated spectra or known chiral standards, provided the crystal belongs to a non-centrosymmetric space group. While historically, the presence of heavier atoms (e.g., sulfur, bromine) was necessary to generate a sufficient anomalous signal, advancements in detectors and X-ray sources, coupled with refined analytical methods, now permit AC determination even when oxygen is the heaviest atom in the molecule. For Tröger's base derivatives, AXRD has provided unambiguous confirmation of configurations assigned through spectroscopic methods. For example, the absolute configuration of a TB analogue (2) was determined by AXRD in a chiral space group P212121 using Cu-Kα radiation, yielding a low Flack parameter of -0.06(3), which strongly supported the spectroscopic assignments. In one assessment, AXRD was ranked as the most reliable method for AC determination (AXRD ≫ VCD > ECD). Furthermore, X-ray diffraction analysis of diastereoisomeric salts of Tröger's base has also been employed to confirm absolute configurations.

Table 3: Absolute Configuration Determination using Anomalous X-ray Diffraction (AXRD)

Molecule/DerivativeCrystal Space GroupX-ray SourceFlack ParameterKey Findings Regarding ACReliability Ranking (if specified)References
Tröger's Base analogue (2)P212121Cu-Kα-0.06(3)Unambiguously confirmed spectroscopic resultsAXRD ≫ VCD > ECD
Tröger's Base (1)Not specifiedNot specifiedNot specifiedConfirmed by X-ray analysis of a saltNot specified
Bis-ortho-methyl-bis-meta-bromo TB (2)Not specifiedNot specifiedNot specifiedDetermined by X-ray diffractionNot specified
4,10-di-substituted TB derivs.Not specifiedNot specifiedNot specifiedDetermined by X-ray diffractionNot specified

Compound List:

Tröger's base (TB)

Tröger's base analogue (2)

2,8-diboronic acid ester 6

3,9-dibromo-substituted derivative 5

(+)-2

(-)-2

(R,R)-2

(S,S)-2

(5S,11S)-(−)-2

(5S,11S)-(+)-1

bis-ortho-methyl-bis-meta-bromo Tröger base (TB) 2

bis-ortho-methyl TB 3

4,10-di-substituted Tröger's base derivatives

(–)-4

(5S,11S)-4

(5R,11R)-4

Tröger's base-based triangular macrocycle (3MC)

(+)-(S,R,R)-3MC

(−)-(R,S,S)-3MC

2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f]diazocine (Tröger's base 1)

4-toluidine

paraformaldehyde

dibenzoyl-L-tartaric acid (DBTA)

di-O,O´-p-toluoyl tartaric acid (DTTA)

1,1´-bi-naphthyl phosphoric acid

2,8-dibromo-6H,12H-5,11-methanodibenzo[b,f]diazocine (2)

2-bromo-8-(trimethylsilyl)-6H,12H-5,11-methanodibenzo[b,f]diazocine (6b)

4-amino-3-(1-hydroxyethyl)-N-alkyl-1,8-naphthal-imides

3-nitro-4-alkylamino-1,8-naphthalimides

3-bromo-4-alkylamino-1,8-naphthalimides

1,7-dibromo-substituted derivative 3

2,8-dibromo-substituted derivative 4

2,8-diiodo-substituted derivative 5

3,9-diiodo-substituted derivative 6

4,10-dibromo-substituted derivative 7

singly debrominated analogue 8

2,8-diamino-substituted derivative 9

dinitrile 1

3,9-dihalide precursors 6

2,8-disubstituted Tröger's base derivatives

2-substituted Tröger's base derivatives

bromo and iodo derivatives of Tröger's base

N-methylpyrrole analogue of Tröger's base

5-benzyl-2,8-dimethyl-6 H,12 H-5,11-methanodibenzo[b,f]diazozinium bromide

4-amino-1,8-naphthalimide (B156640) supramolecular clefts

2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f]diazocine (TB 1)

2,8-disubstituted analogues of Tröger's base (4a-f)

asymmetric analogues of Tröger's base (6a-g)

7a-c

1,3-disubstituted-tetrahydro-β-carbolines

Tröger's base analogues with nitrogen stereocenters

NTB (8H,16H-7,15-methanodinaphtho[2,1-b][2′,1′-f]-diazocine)

4a-c·Cl–

4b·Cl–

4c·Cl–

5

6

19

20

20a

20b

General Condensation Reactions

The foundational synthesis of Tröger's base relies on condensation reactions involving aromatic amines and a source of a methylene (B1212753) group, typically under acidic conditions. These methods have been refined over time to improve yields and expand the scope of accessible analogues.

The initial synthesis of Tröger's base was reported by Julius Tröger in 1887, employing p-toluidine (B81030) and formaldehyde (B43269) in an acidic solution, specifically hydrochloric acid lu.sewikipedia.org. This established a general protocol for forming the Tröger's base scaffold: the condensation of an aromatic amine with a methylene synthon in the presence of an acid catalyst. Various methylene synthons have been utilized, including formaldehyde, paraformaldehyde, dimethoxymethane (B151124) (DMM), hexamethylene tetraamine (B13775644) (HMTA), and dimethyl sulfoxide (B87167) (DMSO) hivnursing.netwikipedia.orgrsc.org. The acidic medium is crucial for activating the reactants and facilitating the cyclization process. However, a potential challenge with these methods is the propensity for polymerization, as aromatic amines possess multiple reactive sites lu.se.

Table 1: General Synthesis of Tröger's Base Analogues

Methylene SynthonAcid Catalyst/SolventTypical Yield RangeNotesReference(s)
FormaldehydeHClN/A (historical)Original synthesis by Tröger lu.sewikipedia.org
Dimethoxymethane (DMM)Trifluoroacetic Acid (TFA)62-99%TFA acts as both solvent and catalyst hivnursing.netrsc.orgsysrevpharm.orgresearchgate.netsysrevpharm.org
ParaformaldehydeTFA>95% (for polymers)Used in step-growth polymerizations rsc.org
Hexamethylene tetraamine (HMTA)Acidic media (e.g., HCl)N/AAlternative formaldehyde source hivnursing.netwikipedia.org
Dimethyl sulfoxide (DMSO)HClN/AMechanism similar to Pummerer rearrangement wikipedia.org

Trifluoroacetic acid (TFA) has emerged as a particularly effective and widely used catalyst and solvent for the synthesis of Tröger's base analogues hivnursing.netrsc.orgsysrevpharm.orgresearchgate.netsysrevpharm.org. Its strong acidic nature facilitates the condensation and cyclization steps, often leading to high yields, with reported ranges between 62% and 99% when using dimethoxymethane as the methylene source sysrevpharm.orgsysrevpharm.org. Other acidic media, such as hydrochloric acid, acetic acid, and methanesulfonic acids, have also been employed hivnursing.net. The choice of solvent and acid catalyst can influence reaction rates, product yields, and the potential for side reactions like polymerization.

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods has been pivotal in accessing enantiomerically pure or enriched Tröger's base analogues, which are crucial for applications requiring precise stereochemical control.

Palladium catalysis has proven to be a powerful strategy for the enantioselective synthesis of Tröger's base analogues, particularly those featuring nitrogen stereocenters acs.orgnih.govresearchgate.netacs.orgfigshare.com. These methods typically involve the use of palladium precatalysts, such as Pd₂(dba)₃, in conjunction with specific chiral ligands. Reactions are often carried out in solvents like acetonitrile (B52724) at elevated temperatures (e.g., 100 °C) for extended periods (e.g., 12 hours) acs.org. A notable example is the Pd(0)/GF-Phos catalyzed asymmetric synthesis, which allows for the rapid construction of rigid cleft-like structures incorporating both carbon and nitrogen stereocenters with high efficiency and selectivity acs.orgjk-sci.com. Gram-scale reactions have successfully yielded products with up to 95% yield and 94% enantiomeric excess (ee) acs.org.

The success of palladium-catalyzed asymmetric synthesis of Tröger's base analogues is significantly dependent on the choice of chiral ligands. Among these, GF-Phos, a home-developed phosphine (B1218219) ligand, has demonstrated exceptional performance acs.orgnih.govresearchgate.netacs.orgfigshare.comjk-sci.com. Studies have shown that the use of electron-rich phosphine ligands, such as GF-Phos, can lead to improved yields compared to less electron-rich ligands like (R)-MOP acs.org. Computational studies, including Density Functional Theory (DFT), suggest that the high enantioselectivity achieved with GF-Phos is attributed to specific interactions, such as NH···O hydrogen bonding and weak substrate-ligand interactions, which play a critical role in controlling the stereochemical outcome acs.orgnih.govresearchgate.netfigshare.comjk-sci.com. These interactions, along with π-stacking and steric effects within the transition state, are key to the observed stereoselectivity .

Tröger's base and its analogues possess a unique structural feature: two stereogenic nitrogen atoms within a rigid bicyclic framework that prevents pyramidal inversion lu.sehivnursing.netwikipedia.orgnih.gov. This inherent rigidity is crucial for maintaining chirality, as many other chiral amines readily racemize. The catalytic asymmetric methods, particularly those employing palladium and chiral ligands like GF-Phos, enable the direct and efficient construction of these nitrogen stereocenters with high enantioselectivity, reaching up to 99% ee in some cases acs.orgnih.govresearchgate.netacs.orgfigshare.com. This capability is significant, as enantioselective synthesis of nitrogen stereocenters is generally more challenging than that of carbon stereocenters due to their lower inversion barriers nih.govresearchgate.netresearchgate.net. The ability to create these chiral nitrogen centers in a controlled manner opens avenues for developing novel chiral catalysts, pharmaceuticals, and advanced materials.

Tröger's Base and Its Analogues: Synthetic Methodologies and Mechanistic Insights

Tröger's base (TB), a tetracyclic organic compound first synthesized in 1887, is characterized by its rigid V-shaped structure, which arises from a methylene bridge connecting two bridgehead nitrogen atoms. This unique molecular architecture imparts chirality and creates a concave cavity, making Tröger's base and its derivatives valuable scaffolds in supramolecular chemistry, coordination chemistry, and materials science. This article delves into specific synthetic methodologies for various Tröger's base analogues and explores the mechanistic pathways governing their formation.

Data Tables

Table 1: Key Properties of Troeger's Base

PropertyValueSource(s)
Molecular FormulaC₁₇H₁₈N₂ wikipedia.orgnih.govlookchem.compharmacompass.com
Molecular Weight250.34 g/mol nih.govlookchem.compharmacompass.com
Melting Point133-136 °C lookchem.com
LogP (XLogP3)3.8 nih.govlookchem.com
Topological Polar Surface Area6.5 Ų nih.govlookchem.com
Rotatable Bond Count0 nih.govlookchem.com
ChiralityYes (axial chirality due to nitrogen stereocenters) wikipedia.orglu.senih.govmorressier.comresearchgate.net
Structural DescriptionV-shaped, rigid, C2-symmetric, concave cavity lu.senih.govresearchgate.netnih.gov

Table 2: Applications of this compound in Complex Systems and Sensing

Application CategorySpecific Application/SystemKey Functionality/MechanismExamples of Use
Complex Systems Molecular Clefts and ReceptorsSelective binding of small molecules and biomolecules via a concave cavity.Recognition of carboxylic acids, terpenes, adenine, biotin; host-guest chemistry lu.senih.govmdpi.com.
Ligands for Coordination Cages and PolymersSelf-assembly with metal ions to form porous supramolecular coordination polymers (SCPs) and coordination cages.Gas storage and separation materials, extended polymeric networks tandfonline.commorressier.comtandfonline.com.
Chiral Hosts and LigandsEnantioselective recognition and catalysis due to inherent chirality.Ligands in asymmetric synthesis, chiral solvating agents nih.govresearchgate.netnih.govmorressier.com.
Molecular Switches/Sensors Optical Sensors (Fluorescence-Based)Detection of analytes via changes in fluorescence intensity (quenching or enhancement) upon binding.Sensing of nitro-containing antibiotics (e.g., Furazolidone, Nitrofurantoin, Nitrofurazone); detection of ions and organic molecules tandfonline.comtandfonline.comacs.org.
Molecular SwitchesResponsive to external stimuli (e.g., light, pH) leading to changes in molecular properties.Potential for light-driven molecular machines, switchable molecular recognition hosts researchgate.net.

List of Compounds

Troeger's Base (TB)

2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f] wikipedia.orgmorressier.comdiazocine

4-amino-1,8-naphthalimide (B156640) derived this compound (TBNap)

Catalytic Applications in Organic Synthesis

Asymmetric Catalysis

Troeger's base derivatives are recognized for their ability to induce chirality in chemical transformations, either directly as organocatalysts or indirectly as ligands in metal-catalyzed reactions.

The inherent chirality and rigid structure of this compound analogues position them as potential chiral organocatalysts nih.govacs.orglu.seresearchgate.netresearchgate.net. Their V-shaped scaffold, featuring nitrogen stereocenters, can effectively control stereochemical outcomes in various organic reactions acs.org. While specific reactions catalyzed solely by this compound as an organocatalyst are still an area of development, their structural attributes suggest a promising role in Lewis base catalysis researchgate.net.

This compound derivatives serve as effective chiral ligands or precursors for transition metal complexes, enabling asymmetric catalysis nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net. The development of palladium complexes incorporating this compound analogues, such as GF-Phos, has been instrumental in the asymmetric synthesis of molecules with nitrogen stereocenters acs.org. Furthermore, chiral iridium and palladium complexes derived from this compound scaffolds have been synthesized and applied in catalytic reactions, demonstrating the versatility of these structures in creating new classes of chiral metal catalysts researchgate.net. The rigid framework of these ligands is crucial for imparting high enantioselectivity in catalytic processes acs.org.

This compound and its derivatives have been successfully applied in several key asymmetric transformations:

Addition of Boronic Acids to Imines: this compound analogues have been employed in the enantioselective addition of boronic acids to imines nih.govacs.org. A chiral palladium dimer complex, constructed from a this compound scaffold, catalyzed the 1,2-addition of 4-methoxyphenylboronic acid to imine 21, affording product 23 in a quantitative yield with moderate enantioselectivity researchgate.net.

Borrowing Hydrogen Cascade Reactions: These reactions leverage the ability of catalysts to facilitate the transfer of hydrogen atoms, and this compound derivatives have found application in this area nih.govacs.org. A chiral iridium complex, derived from a this compound scaffold, was used to catalyze the borrowing hydrogen cascade reaction between 2-methylpyrrole (18) and (±)-1-phenylethanol (19), yielding product 20 with moderate efficiency and some degree of enantiocontrol researchgate.net.

Kinetic Resolution of Binaphthols: this compound derivatives have been utilized in the catalytic kinetic resolution of binaphthols nih.govacs.org. A specific chiral quaternary ammonium (B1175870) salt (10), synthesized from a this compound analogue, was employed in the kinetic resolution of ethoxy-protected binaphthol (11) using 1-naphthalenesulfonyl chloride (12). This reaction yielded the chiral product 13 in 47% yield with 48% enantiomeric excess (ee) acs.org.

Asymmetric Induction in Diethylzinc (B1219324) Additions: this compound and its modified structures have proven effective in inducing asymmetry during the addition of diethylzinc to aromatic aldehydes researchgate.netmetu.edu.trmdpi-res.com. These derivatives have demonstrated the capacity to achieve enantiomeric excesses as high as 86% in such reactions, highlighting their utility as chiral frameworks for developing effective ligands researchgate.net.

Table 1: Catalytic Applications of this compound Derivatives

Reaction TypeSubstrates/ReagentsThis compound Derivative/CatalystKey OutcomeCitation
Diethylzinc Addition to AldehydesAromatic aldehydesThis compound derivativesUp to 86% ee researchgate.net
Kinetic Resolution of BinaphtholsEthoxy-protected binaphthol (11), 1-naphthalenesulfonyl chloride (12)Chiral quaternary ammonium salt 10 (derived from this compound analogue)Product 13: 47% yield, 48% ee acs.org
Addition of Boronic Acids to IminesImine 21, 4-methoxyphenylboronic acid (22)Chiral palladium dimer complex 17 (derived from this compound scaffold)Product 23: Quantitative yield, moderate ee researchgate.net
Borrowing Hydrogen Cascade Reaction2-methylpyrrole (18), (±)-1-phenylethanol (19)Chiral iridium complex 16 (derived from this compound scaffold)Product 20: Moderate yield, some enantiocontrol researchgate.net

Enzyme Inhibition

This compound derivatives have demonstrated potential as enzyme inhibitors, with research highlighting their activity against specific biological targets lu.seresearchgate.netresearchgate.net.

One notable example is the inhibition of thromboxane (B8750289) A2 (TxA2) synthase. The analogue 2,8-bis(3'-pyridylmethyl)-6H,12H-5,11-methanodibenzo[b,f] nih.govdiazocine (5) was identified as an effective inhibitor of this enzyme, exhibiting an ED50 value of 30 ng/mL in an in vitro assay nih.gov.

Beyond specific enzyme targets, several this compound analogues have shown significant cytotoxic activity against human cancer cell lines researchgate.net. For instance, certain derivatives displayed cytotoxicity comparable to or exceeding that of the standard chemotherapeutic agent doxorubicin (B1662922) against the MDAMB-231 breast cancer cell line researchgate.net. This cytotoxic effect may be attributed to various mechanisms, potentially including the inhibition of key enzymes involved in cancer cell proliferation or survival.

Biological and Biomedical Research Applications

DNA Interaction Studies

Tröger's base and its derivatives have garnered significant attention for their capacity to interact with Deoxyribonucleic Acid (DNA). These interactions are crucial for understanding DNA structure, function, and for developing diagnostic and therapeutic tools that target genetic material.

The structural similarity of Tröger's base derivatives to DNA bases allows them to engage with DNA through various mechanisms smolecule.com. These compounds are actively explored as molecular probes for studying DNA. For instance, fluorescent Tröger's base derivatives, such as those incorporating a 4-amino-1,8-naphthalimide (B156640) moiety, have been synthesized and characterized for their DNA-binding properties acs.org. Molecular dynamics simulations suggest that Tröger's base can bind enantioselectively to DNA, positioning it as a potential probe for investigating DNA interactions and for the development of biosensors .

The characteristic V-shaped structure of Tröger's base moieties is thought to assist in DNA binding, potentially through intercalation or by fitting into the minor or major grooves of the DNA double helix acs.org. Research indicates that certain Tröger's base derivatives may employ a mixed binding mechanism, involving intercalation of one substituent alongside additional contacts in the minor groove, which appears to be a preferential mode for some derivatives researchgate.net. Other studies suggest that the binding mechanism can vary, with some derivatives potentially interacting primarily through minor groove binding, which might explain weaker interactions observed with certain enantiomers researchgate.netresearchgate.net. The precise binding mechanism remains an active area of investigation, with findings suggesting it can be influenced by the specific derivative's structure and chirality researchgate.nettandfonline.com.

A significant aspect of Tröger's base interaction with DNA is its enantioselectivity. Chiral Tröger's base derivatives have demonstrated the ability to bind DNA in an enantioselective manner researchgate.netresearchgate.net. Notably, a proflavine-based Tröger's base has been shown to exhibit both enantiospecific and sequence-specific binding, capable of recognizing particular DNA sequences that include both A·T and G·C base pairs nih.gov. Molecular dynamics simulations further support this, indicating that different enantiomers display selectivity for specific DNA sequences and binding sites tandfonline.com. Studies have also indicated that levorotatory isomers generally exhibit higher affinity and sequence selectivity compared to their dextrorotatory counterparts researchgate.netresearchgate.net.

Beyond general binding, Tröger's base derivatives are being developed as specialized DNA-interacting probes. Their capacity for selective DNA binding opens avenues for creating targeted drug delivery systems . Furthermore, specific Tröger's base scaffolds, such as those incorporating bisbenzimidazoles, have been shown to stabilize G-quadruplex DNA (G4DNA), a structure implicated in various cellular processes and a target for anticancer therapies researchgate.net.

Potential as Drug Candidates

The inherent biological activity and interaction capabilities of Tröger's base derivatives make them promising candidates for drug development. Their ability to interact with biological macromolecules positions them for exploration in various therapeutic areas.

Tröger's base and its macrocyclic analogues have demonstrated significant potential as anticancer agents researchgate.netfrontiersin.org. Research has revealed that certain derivatives exhibit notable cytotoxic effects against a range of cancer cell lines . In one study, a library of Tröger's base analogs was synthesized and evaluated for cytotoxicity; seven out of thirty compounds displayed significant activity against MDAMB-231 breast cancer cells, highlighting their potential for developing novel anticancer therapies . Some Tröger's base analogs have shown cytotoxic efficacy comparable to or even exceeding that of established chemotherapy drugs like doxorubicin (B1662922) researchgate.net. For example, a specific Trögerophane derivative demonstrated promising selectivity towards colon cancer cells, with an IC50 value of 92.7 µg/ml, which was comparable to the positive control doxorubicin (85.3 µg/ml) frontiersin.org. Other research has reported promising cytotoxic potentials for Tröger's base derivatives against various cancer cell lines, with IC50 values ranging from 0.05 to over 100 µM researchgate.net.

Data Tables

Table 1: DNA Binding Affinities of Tröger's Base Derivatives

CompoundTarget DNABinding Affinity (Kb)Reference
Tröger's bases 1-3Calf-thymus DNA~106 M−1 acs.org
Tröger's bases 1 & 2 (compared to 3)Calf-thymus DNA~14 times higher than 3 acs.org
Tröger's base 7Calf-thymus DNA0.20 (±0.02) × 106 M−1 acs.org
Tröger's base 8Calf-thymus DNA0.23 (±0.04) × 106 M−1 acs.org

Table 2: Cytotoxicity of Tröger's Base Derivatives Against Cancer Cell Lines

CompoundCancer Cell LineIC50 ValueReference
Trögerophane 5HCT-11692.7 µg/ml frontiersin.org
Doxorubicin (Positive Control)HCT-11685.3 µg/ml frontiersin.org
Tröger's base analogs (selected compounds)MDAMB-231Equivalent or better than doxorubicin researchgate.net
Tröger's base analogs (various derivatives)Various0.05 to >100 µM researchgate.net

Enzyme Inhibitors (e.g., Thromboxane (B8750289) A2 Synthase)

Research has identified specific analogs of Troeger's base that exhibit inhibitory activity against key enzymes involved in physiological processes. Notably, certain derivatives have demonstrated efficacy as inhibitors of Thromboxane A2 (TxA2) synthase. TxA2 synthase plays a crucial role in the biosynthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation, making its inhibition a target for cardiovascular therapies.

One such analog, 2,8-bis(3'-pyridylmethyl)-6H,12H-5,11-methanodibenzo[b,f] acs.orgresearchgate.netdiazocine (5) , has been reported as an effective inhibitor of TxA2 synthase. In specific in vitro assays, this compound demonstrated an ED50 (half-maximal effective dose) of 30 ng/mL, indicating significant inhibitory potency. The structure-activity relationship studies suggest that modifications to the bridging methylene (B1212753) group of the this compound structure generally led to reduced activity, highlighting the specific structural requirements for effective inhibition by this class of compounds.

Table 1: Thromboxane A2 Synthase Inhibition by this compound Analog

Compound NameTarget EnzymeMetricValueReference
2,8-bis(3'-pyridylmethyl)-6H,12H-5,11-methanodibenzo[b,f] acs.orgresearchgate.netdiazocine (5)Thromboxane A2 (TxA2) synthaseED5030 ng/mL researchgate.netnih.gov

Glycoconjugates and Protein Association Studies (e.g., BSA)

The interaction of this compound derivatives with proteins, particularly Bovine Serum Albumin (BSA), has been investigated using fluorescence spectroscopy. BSA, a widely used model protein in biochemical and biophysical studies, serves as a valuable platform for understanding ligand-protein interactions.

Studies involving Troeger's bases bearing glycosyl moieties have revealed strong interactions with BSA. These interactions are often characterized by a static fluorescence suppression mechanism, which is attributed to the formation of a glycoconjugate–BSA complex. The presence of glycosyl and triazole moieties within these derivatives has been shown through docking studies to enhance their affinity for BSA acs.orgnih.gov. The compounds typically exhibit absorption maxima around 275 nm and a main fluorescence emission located at 350 nm, with the glycosyl moieties not significantly influencing this emission acs.orgnih.govresearchgate.net.

The linearity of the fluorescence intensity of BSA in the presence of varying concentrations of this compound derivatives has also been quantified. For instance, a methylated this compound (compound 1) showed a correlation coefficient (R²) of 0.941 for the linear relationship between compound concentration and BSA fluorescence intensity. In contrast, compound 4b exhibited a stronger linear correlation with an R² value of 0.989, suggesting a more consistent interaction profile within the studied concentration range acs.org. These findings underscore the utility of this compound scaffolds in developing fluorescent probes for protein detection and characterization.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the electronic structure, reaction pathways, and spectroscopic properties of Troeger's base derivatives. These calculations provide atomic-level insights that complement experimental observations.

Reaction Mechanism Elucidation

DFT calculations have been employed to unravel the intricate mechanisms governing the synthesis of this compound and its analogues. These studies often focus on identifying key intermediates, transition states, and activation energy barriers for critical steps, such as nucleophilic attack and intramolecular cyclization. For instance, studies have detailed stepwise mechanisms involving electrophilic aromatic substitution reactions, with DFT providing quantitative data on the energy profiles of these transformations wikipedia.orgsumitomo-chem.co.jp. These computational insights are crucial for understanding and optimizing synthetic routes.

Conformational Analysis

The inherent rigidity of the this compound scaffold, while significant, still allows for conformational flexibility, particularly concerning the orientation of substituents or the puckering of the diazocine ring. DFT calculations are extensively used to map the potential energy surface of TB derivatives, identifying the most stable conformers and quantifying the energy differences between them researchgate.netresearchgate.netnih.gov. These analyses often involve exploring dihedral angles to characterize the specific spatial arrangements of the molecule. For example, studies on specific diformanilide derivatives have revealed the presence of multiple conformers in equilibrium, influencing their NMR spectral characteristics researchgate.netresearchgate.net.

Prediction of Spectroscopic Properties (e.g., VCD, ECD)

A significant application of DFT in this compound chemistry is the prediction of chiroptical properties, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectra acs.orgresearchgate.netresearchgate.net. For chiral TB derivatives, theoretical VCD and ECD spectra calculated using DFT methods are compared with experimental data to unambiguously assign absolute configurations. These computational predictions have proven highly reliable, aiding in the stereochemical elucidation of newly synthesized compounds and sometimes correcting previously assigned configurations based on other methods researchgate.netresearchgate.net. The molecular orbital topologies and dipole moment vector analyses also contribute to understanding the electronic transitions responsible for ECD signals acs.org.

Table 7.1.3.1: Predicted Spectroscopic Properties of this compound Derivatives

Compound IdentifierProperty PredictedComputational Method (Example)Predicted Value (Example)Experimental CorrelationCitation
Chiral TB Macrocycle (3MC)VCD SpectrumDFT (B3LYP/6-31G(d,p))Gaussian peak shapesGood agreement acs.org
Chiral TB Macrocycle (3MC)ECD SpectrumDFT (TD-DFT)Mirror-image spectraConfirmed enantiomeric relationship acs.org
This compound (TB) AnalogueVCD SpectrumDFT (B3PW91/6-311++G(2d,2p))Specific peak positionsExcellent agreement researchgate.net
This compound (TB) AnalogueOptical RotationDFT (B3LYP/6-311++G(2s,2p))[α]D valuesStrongly dependent on structure researchgate.net

Investigation of Hydrogen Bonding and Weak Interactions

DFT calculations are instrumental in quantifying the role of hydrogen bonding and other weak non-covalent interactions in stabilizing this compound structures or influencing their interactions with other molecules. Studies have identified intramolecular hydrogen bonds, such as N-H···O, which contribute to the rigidity and specific conformations of TB derivatives researchgate.netnsf.gov. Energy decomposition analyses and analysis of electron density distribution (e.g., via Atoms in Molecules - AIM) help in understanding the nature and strength of these interactions, which are crucial for molecular recognition processes and catalytic enantioselectivity researchgate.netnsf.govpku.edu.cn.

Study of Molecular Orbital Topologies and Electronic Transitions

The electronic structure of this compound derivatives is often investigated using DFT to analyze molecular orbital topologies, particularly the frontier orbitals (HOMO-LUMO). This analysis provides insights into the molecule's electronic distribution, reactivity, and potential for charge transfer. DFT calculations, often employing Time-Dependent DFT (TD-DFT), are used to predict electronic transitions, correlating them with specific molecular orbital excitations and predicting UV-Vis absorption bands acs.orgacs.orgtandfonline.com. These studies are vital for understanding the photophysical properties of TB-based materials.

Table 7.1.5.1: Electronic Properties of this compound Derivatives from DFT

Property StudiedComputational Method (Example)Key FindingCitation
Frontier Orbitals (HOMO/LUMO)DFT (M062X/6-31G(d,p))Orbital distribution defines electronic transitions; HOMO-LUMO gap indicates electronic structure. tandfonline.com
Electronic TransitionsTD-DFTPrediction of UV-Vis absorption bands, correlation with molecular orbital excitations. acs.orgacs.org
Charge TransferTD-DFTIdentification of charge transfer character in excited states, crucial for photophysical processes. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective on this compound molecules, complementing static DFT calculations by exploring their behavior over time. These simulations are particularly useful for understanding how TB derivatives interact with their environment, such as in polymer matrices or with biological targets like DNA.

MD simulations have been used to study the structural dynamics of TB-based polymers, revealing insights into gas transport properties. By tracking the trajectories of molecules and analyzing diffusion behavior, researchers can correlate structural features with membrane performance acs.orgresearchgate.netnih.gov. For example, MD simulations can reveal how the rigid TB scaffold influences intra-chain mobility and the packing of polymer chains, thereby affecting gas permeability nih.gov.

Furthermore, MD simulations have been employed to investigate the binding modes and interactions of this compound derivatives with DNA. These simulations help elucidate how TB molecules distort the DNA double helix, providing information on residence times and preferred binding modes (e.g., intercalation vs. minor groove binding) researchgate.net. Analyzing root-mean-square deviation (RMSD) plots from MD trajectories can indicate the stability of specific conformations during these interactions researchgate.net.

Table 7.2.1: Applications of Molecular Dynamics Simulations for this compound

Simulation TypeFocus of StudyKey FindingsCitation
MD SimulationsGas transport in TB-based polymer membranesUnderstanding structural orientations, free volume, and diffusion behavior of gas molecules. acs.orgnih.gov
MD SimulationsInteraction of TB derivatives with DNAElucidating binding modes, DNA distortion, residence times, and stability of interactions. researchgate.net
MD SimulationsConformational dynamics in solutionRevealing how molecular conformations evolve over time, stability of specific arrangements. researchgate.net

Compound List

this compound (TB)

3MC (this compound-based triangular macrocycle)

this compound diformanilide

this compound derivatives (general)

4-amino-1,8-naphthalimide (B156640) Tröger's base (TBNap)

Molecular Docking Studies

Molecular docking is a computational technique widely employed to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other, thereby elucidating potential binding modes and estimating binding affinities. For Troeger's bases, these studies have been instrumental in understanding their interactions with various biological macromolecules, particularly DNA and proteins, and in guiding the design of novel derivatives with enhanced properties nih.gov.

DNA Interactions

Research utilizing molecular docking has provided significant insights into how Troeger's bases interact with DNA. Studies have indicated that the chiral nature of Troeger's bases plays a crucial role in their DNA binding, with levorotatory isomers often exhibiting stronger interactions compared to their dextrorotatory counterparts researchgate.netresearchgate.net. Docking simulations have been employed to investigate and differentiate between potential binding mechanisms, such as intercalation into the DNA double helix and binding within the minor groove researchgate.netresearchgate.net. These computational approaches help in identifying the energetically most favorable binding conformations, which can then serve as starting points for more dynamic simulations like molecular dynamics to assess residence times and structural distortions researchgate.netresearchgate.net. For certain this compound derivatives, particularly those incorporating naphthalimide moieties, significant DNA-binding abilities have been observed, with reported binding constants (Kb) in the range of 106 M-1 acs.org.

Protein Interactions

Beyond DNA, molecular docking has also been applied to understand the interactions of Troeger's bases with protein targets. For instance, docking studies have been used to explore the binding of glycosyl-substituted Troeger's bases to Bovine Serum Albumin (BSA). These investigations suggest that the presence of glycosyl and triazole moieties can enhance the affinity of these compounds for BSA, contributing to observed fluorescence suppression mechanisms related to complex formation acs.org. In broader drug discovery contexts, molecular docking serves as a critical tool for predicting binding modes and interactions of various heterocyclic compounds, including potential this compound analogs, with target proteins, thereby aiding in lead identification and optimization nih.gov. Such studies can reveal crucial interactions, like hydrogen bonds or hydrophobic contacts, that are vital for biological activity mjcce.org.mk.

New Materials and Advanced Technologies

Optoelectronic Applications

The rigid and well-defined geometry of Tröger's base makes it an excellent scaffold for the construction of functional molecules for optoelectronic applications. nih.gov Its V-shaped structure provides a core to which π-conjugated systems can be attached at specific angles, influencing their electronic and photophysical properties. nih.gov The non-conjugated bridge in the Tröger's base can facilitate electronic coupling between appended chromophores, a desirable feature in materials for optoelectronics. nih.gov

Derivatives of Tröger's base have been investigated for their potential in various optoelectronic devices:

Dye-Sensitized Solar Cells (DSSCs): Metal-free organic dyes based on a Tröger's base scaffold have been synthesized and studied for their use in DSSCs. nih.gov These dyes can feature donor-π-acceptor (D-π-A) motifs, where the Tröger's base acts as a central part of the donor system. The three-dimensional structure of the Tröger's base can help to suppress unwanted dye aggregation on the semiconductor surface, which is often a cause of reduced efficiency in DSSCs. Research has shown that the photovoltaic performance of these dyes is influenced by the length of the π-conjugated bridge connecting the donor and acceptor moieties. ijres.org

Organic Light-Emitting Diodes (OLEDs): Tröger's base derivatives have been explored as materials for OLEDs. They have been used to create amorphous host materials with high thermal stability. taylorfrancis.com More recently, Tröger's base has been incorporated into emitters exhibiting thermally activated delayed fluorescence (TADF). taylorfrancis.com By attaching donor and acceptor units to the Tröger's base core, researchers have developed deep-blue TADF emitters. taylorfrancis.com The performance of OLEDs using these emitters has been evaluated, with some devices showing promising external quantum efficiencies (EQEs). For instance, a doped OLED based on a Tröger's base-derived TADF emitter, TB-DMAC, exhibited a maximum EQE of 6.1% with a deep-blue emission peak at 449 nm. taylorfrancis.com

Device TypeTröger's Base DerivativeKey Performance MetricValue
DSSCTD1 (Triphenylamine donor, rhodanine-3-acetic acid acceptor)Power Conversion Efficiency (PCE)2.36%
OLEDTB-DMAC (TADF emitter)Maximum External Quantum Efficiency (EQE)6.1%
OLEDTBFB-BP (Fluorene-based non-doped emitter)Brightness22047 cd/m²
OLEDTBFB-BP (Fluorene-based non-doped emitter)Efficiency2.78 cd/A

Polymers of Intrinsic Microporosity (PIMs)

Polymers of intrinsic microporosity (PIMs) are a class of materials that possess permanent and interconnected voids of molecular dimensions due to their rigid and contorted macromolecular structures, which prevents efficient packing in the solid state. The rigid and non-planar structure of Tröger's base makes it an ideal building block for the synthesis of PIMs, often referred to as TB-PIMs.

The formation of the Tröger's base unit via a step-growth polymerization of aromatic diamine monomers with a formaldehyde (B43269) source like dimethoxymethane (B151124) in trifluoroacetic acid is a highly suitable method for preparing soluble PIMs. ijres.org The resulting fused-ring structure of the Tröger's base linkage is highly rigid and restricts conformational freedom, which is key to generating intrinsic microporosity. ijres.org

TB-PIMs have shown significant promise in several applications:

Gas Separation: Copolymers incorporating Tröger's base units have been investigated as membrane materials for gas separation, particularly for CO₂ separation. nih.gov The introduction of Tröger's base units can lead to more efficient chain stacking and a narrower pore size distribution compared to other PIMs. This can enhance the selectivity for CO₂ in gas mixtures like CO₂/N₂ and CO₂/CH₄. nih.gov

Heterogeneous Catalysis: The nitrogen atoms within the Tröger's base core are basic and can act as catalytic sites. This property has been exploited in heterogeneous catalysis. TB-PIMs are insoluble, highly microporous materials with Brunauer–Emmett–Teller (BET) surface areas that can reach up to approximately 1000 m²/g, making them excellent candidates for solid-state catalysts. taylorfrancis.com A key advantage is that the catalytic site is an integral part of the polymer backbone, which minimizes leaching and allows for easy recycling of the catalyst. taylorfrancis.com These TB-PIMs have been successfully used to catalyze reactions such as the Knoevenagel condensation. taylorfrancis.com By carefully selecting the monomers, the pore size of the TB-PIMs can be tuned to accommodate different sized substrates. taylorfrancis.com

TB-PIM PropertyObservationSignificance
PorosityHigh intrinsic microporosity with BET surface areas up to ~1000 m²/g. taylorfrancis.comProvides a large surface area for gas adsorption and catalysis.
Pore SizeTunable by monomer selection. taylorfrancis.comAllows for size-selective separation and catalysis.
Catalytic ActivityThe basic Tröger's base core acts as a built-in catalytic site. taylorfrancis.comEnables use in heterogeneous catalysis with reduced leaching.
13C Solid-State NMRSignature peaks around 50-70 ppm for the methylene (B1212753) bridges of the Tröger's base core.Confirms the formation of the Tröger's base structure within the polymer.

Liquid Crystalline Materials

Thermotropic liquid crystals are materials that exhibit liquid crystalline properties within a specific temperature range. The molecular shape is a crucial factor in determining the formation and stability of liquid crystalline phases (mesophases). Molecules that are rigid and have an anisotropic, often rod-like or disc-like, shape are prone to forming such phases.

The rigid, V-shaped structure of Tröger's base makes it an interesting candidate for inclusion as a core unit in the design of new liquid crystalline materials. nih.gov While extensive research on liquid crystals incorporating a Tröger's base core is still emerging, the structural characteristics of Tröger's base align with the requirements for mesogen formation. Chromophore-carrying analogs of Tröger's base have been suggested for use as dopants in liquid crystals. nih.gov The introduction of a chiral unit like Tröger's base can induce helical superstructures in an achiral liquid crystal host.

The design of Tröger's base-containing liquid crystals would likely involve the attachment of long, flexible alkyl or alkoxy chains to the aromatic rings of the Tröger's base core. These flexible chains are common features in liquid crystalline molecules and contribute to the formation of mesophases by promoting anisotropic packing. The V-shape of the Tröger's base core could lead to the formation of so-called "bent-core" or "banana" liquid crystals, which are known to exhibit unique and interesting polar and chiral mesophases.

Structural Feature of Tröger's BasePotential Impact on Liquid Crystalline Properties
Rigid V-shaped CoreCan act as a "bent-core" mesogen, potentially leading to unique polar and chiral mesophases.
ChiralityCan be used as a chiral dopant to induce helical twisting in nematic or smectic phases.
Aromatic RingsProvide sites for the attachment of flexible side chains (e.g., alkyl chains) to promote mesophase formation.

Photophysical Properties

The photophysical properties of Tröger's base and its derivatives, such as their absorption and emission of light, are of significant interest for their potential applications in areas like fluorescent sensors and optoelectronic devices. The inherent structure of Tröger's base provides a scaffold that can be functionalized with various chromophoric units to tune its photophysical behavior.

Studies on the photophysics of Tröger's base derivatives have revealed several key characteristics:

Absorption and Emission: Tröger's base derivatives typically exhibit absorption in the ultraviolet (UV) region of the electromagnetic spectrum, which is attributed to π-π* electronic transitions within the aromatic rings. researchgate.net The emission is often observed in the violet-blue region. researchgate.net The specific wavelengths of absorption and emission can be modified by the introduction of different substituents on the aromatic framework. researchgate.net

Solvatochromism: Some Tröger's base derivatives exhibit solvatochromism, where the position of the absorption or emission band changes with the polarity of the solvent. This effect can indicate a change in the charge distribution of the molecule upon electronic excitation, suggesting an intramolecular charge transfer (ICT) character in the excited state. researchgate.net

Fluorescence Quantum Yield: The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, is an important parameter for fluorescent materials. The quantum yields of Tröger's base derivatives can vary depending on their structure and the surrounding environment.

Circularly Polarized Luminescence (CPL): As Tröger's base is a chiral molecule, its enantiomers can exhibit circularly polarized luminescence, where the emitted light has a preferential handedness. This property is of interest for applications in 3D displays and chiral sensing. researchgate.net

Tröger's Base Derivativeλabs (nm)λem (nm)Molar Absorptivity (ε) (104 M-1·cm-1)Fluorescence Quantum Yield (ΦF)
Glycoconjugate 4a2753501.80.08
Glycoconjugate 4b2763512.10.09
Glycoconjugate 4c2773522.30.10

Molecular Tweezer Design

Molecular tweezers are synthetic host molecules with an open cavity capable of binding guest molecules through non-covalent interactions. The rigid, V-shaped cleft of the Tröger's base makes it an excellent and widely used scaffold for the design of molecular tweezers. nih.gov The two aromatic rings of the Tröger's base can act as the "arms" of the tweezer, creating a binding pocket for guest molecules.

The synthesis of more complex tweezer structures based on Tröger's base has been reported, including "bis-Tröger's bases," where one aromatic ring is common to two Tröger's base units. researchgate.net In certain diastereoisomers of these bis-Tröger's bases, the two outer aromatic rings are held parallel to each other at a distance of about 0.7 nm, which is ideal for sandwiching guest molecules. researchgate.net

The binding ability of these molecular tweezers can be tuned by modifying the aromatic arms with functional groups that can interact with specific guests. These interactions can include π-π stacking, hydrogen bonding, and electrostatic interactions. The binding of a guest molecule within the tweezer's cavity can be studied using techniques such as NMR and UV-Vis spectroscopy. For example, the binding constant for the complexation of nitrobenzene (B124822) by a bis-Tröger's base molecular tweezer has been determined. researchgate.net The development of Tröger's base-based molecular tweezers has potential applications in areas such as molecular recognition, sensing, and catalysis.

Tweezer HostGuest MoleculeBinding Constant (Ka) (M-1)Technique
syn-1a (bis-Tröger's base)Nitrobenzene1200 ± 400UV-Vis Titration

Q & A

Q. How to assess the validity of hypotheses about this compound bioactivity?

  • Methodological Answer : Design dose-response assays (e.g., enzymatic inhibition studies) with positive/negative controls. Use blinding to minimize bias. Validate findings via orthogonal assays (e.g., SPR for binding affinity). Apply Benjamini-Hochberg correction for multiple comparisons in statistical analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.